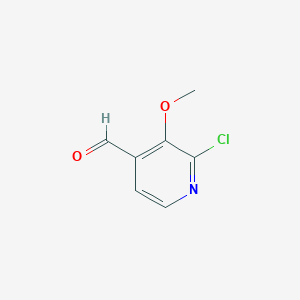

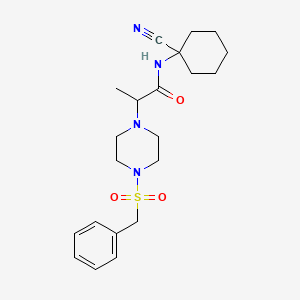

![molecular formula C16H21NO4S B2690177 ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate CAS No. 1241691-12-2](/img/structure/B2690177.png)

ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymer Chemistry and Material Science

In the field of polymer chemistry, research involving related compounds has led to interesting discoveries. For example, Onouchi et al. (2004) developed stereoregular poly(phenylacetylene)s that form helical conformations upon complexation with various chiral amines. These polymers exhibit induced circular dichroism in the UV-visible region, indicating potential applications in material science, particularly in the creation of chiral materials (Onouchi et al., 2004).

Organic Chemistry and Catalysis

Research in organic chemistry has explored the reactivity of similar compounds. Atienza et al. (2011) showed that N-heterocyclic carbenes can catalyze the rearrangement of vinyl sulfones, leading to the formation of trans-1,2-bis(phenylsulfonyl)ethylenes. This study indicates the potential utility of related sulfonyl compounds in facilitating novel chemical transformations (Atienza, Roth, & Scheidt, 2011).

Biochemical Applications

In the realm of biochemistry, compounds like ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate can be useful. Vashist (2012) demonstrated the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide for crosslinking antibodies on amine-functionalized surfaces. This is particularly relevant for the development of immunodiagnostic applications, suggesting that related sulfonyl compounds could have significant utility in biomedical diagnostics (Vashist, 2012).

Synthesis of Sulfones and Schiff Bases

Fernández et al. (2014) explored the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, highlighting the role of similar compounds in synthesizing functionalized sulfones (Fernández et al., 2014). Additionally, Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type Schiff bases, illustrating applications in fluorescence sensors for Cu2+ detection in water and living cells, indicating potential for analytical and diagnostic applications (Zhou et al., 2012).

Chemical Synthesis and Modification

Research has also focused on the synthesis and modification of related compounds. Amaral (1969) explored the use of 2-(p-nitrophenylthio)ethyl groups for carboxy-group protection in peptide synthesis, showcasing the utility of similar chemical structures in peptide modification and synthesis (Amaral, 1969).

Propiedades

IUPAC Name |

ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-2-21-16(18)15-9-6-11-17(13-15)22(19,20)12-10-14-7-4-3-5-8-14/h3-5,7-8,10,12,15H,2,6,9,11,13H2,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAOTFDQISKIIL-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-phenylethenesulfonyl)piperidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2690099.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2690112.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)